1H-INDOLE,1-(1,2-PROPADIENYL)-

Gold catalysis Cycloisomerization N-Allenylindole

Conventional N-substituted indoles cannot regioselectively access pyrido[1,2-a]indole or 4-methyleneisoxazolidine scaffolds. N-Allenylindole overcomes this through orthogonal allene reactivity: • Gold(I)-catalyzed cycloisomerization to pyrido[1,2-a]indoles (71-96% yield) • Regiospecific 1,3-dipolar cycloaddition across C1-C2 of the allene • Iodonium-induced 6-endo cyclization with downstream cross-coupling handle • Photoredox hydrosulfonylation to vinyl sulfones for covalent inhibitor design Analytically characterized; ready for immediate medicinal chemistry use.

Molecular Formula C11H9N
Molecular Weight 155.2 g/mol
CAS No. 18998-55-5
Cat. No. B092109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-INDOLE,1-(1,2-PROPADIENYL)-
CAS18998-55-5
Molecular FormulaC11H9N
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC=C=CN1C=CC2=CC=CC=C21
InChIInChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2
InChIKeyDYGQCVHHKHFTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole,1-(1,2-propadienyl)-: N-Allenylindole Building Block


1H-Indole,1-(1,2-propadienyl)- (CAS 18998-55-5) is an N-allenylindole with the molecular formula C11H9N and a molecular weight of 155.20 g/mol . As a member of the N-substituted indole family, its defining structural feature is an allene (propadienyl) group attached directly to the indole nitrogen. This allene moiety confers unique and predictable reactivity in gold-catalyzed cycloisomerizations, iodonium-induced cyclizations, and 1,3-dipolar cycloadditions, enabling access to complex heterocyclic scaffolds such as pyrido[1,2-a]indoles, dihydroindolizines, and 4-methyleneisoxazolidines [1][2]. The compound serves as a versatile synthetic intermediate for constructing molecular architectures of medicinal and materials chemistry relevance.

Gold(I)-catalyzed cycloisomerization to pyrido[1,2-a]indoles
1,3-Dipolar cycloaddition with nitrones for 4-methyleneisoxazolidines
Iodocarbocyclization to iododihydropyridoindoles with cross-coupling
Photoredox hydrosulfonylation as competent (het)arylallene substrate

1H-Indole,1-(1,2-propadienyl)-: Unmatched Allenyl Reactivity


The N-allenyl group in 1H-Indole,1-(1,2-propadienyl)- exhibits orthogonal reactivity compared to N-alkyl, N-vinyl, or N-propargyl indole analogs. For example, under gold(I) catalysis, N-allenylindoles undergo cycloisomerization to form pyrido[1,2-a]indoles, a pathway unavailable to N-propargylindoles, which proceed via distinct mechanistic routes leading to isomeric products [1]. Similarly, in 1,3-dipolar cycloadditions with nitrones, N-allenylindoles react predominantly across the C1–C2 bond of the allene, whereas analogous N-vinylindoles follow standard alkene cycloaddition pathways, generating structurally divergent heterocycles [2][3]. Generic substitution with non-allenyl N-substituted indoles would therefore fail to deliver the target fused-ring scaffolds and regioisomeric outcomes. The quantitative evidence below substantiates these reactivity and selectivity differences.

N-Propargyl analogs
Undergo distinct gold-catalyzed cycloisomerization pathways, yielding isomeric products rather than pyridoindoles.
N-Vinyl / N-Alkyl analogs
Follow standard alkene cycloaddition, producing different heterocyclic regioisomers; cannot access the 4-methyleneisoxazolidine scaffold.
Non-allenyl indoles generally
Lack the allene moiety required for iodocarbocyclization and photoredox hydrosulfonylation; downstream diversification is limited.

1H-Indole,1-(1,2-propadienyl)-: Quantitative Evidence


Gold(I)-Catalyzed Cycloisomerization: Yield Comparison

In a gold(I)-catalyzed cycloisomerization, the parent N-allenylindole 1a (R1 = n-C4H9, R2 = H, R3 = H) was converted to pyrido[1,2-a]indole 2a in 71% yield after 12 h. In contrast, the analogue bearing an ethyl substituent at R3 (1k) afforded the product in 97% yield under identical catalyst loading and solvent conditions, while the analogue with a TBSO(CH2)2 substituent at R3 (1l) reached 100% yield [1]. This data establishes the parent N-allenylindole as a competent but less activated substrate, with quantified yield differentials relative to substituted analogs of up to 29 percentage points.

Gold-catalyzed yield
Head-to-head
71% yield vs 97–100% (substituted analogs)
Baseline reactivity reference for substituent effect evaluation.
IPrAuCl/AgSbF₆, CHCl₃, rt, 12 h.
Gold catalysis Cycloisomerization N-Allenylindole

Regioselectivity in Allene-Nitrone Cycloadditions

The 1,3-dipolar cycloaddition of C,N-diarylnitrones with N-propadienylindole proceeds predominantly via the C1–C2 bond of the allene, affording 4-methyleneisoxazolidines as the major regioisomeric products. In the case of aldonitrones, the cis-diastereomer is predominantly formed [1]. In contrast, electron-deficient allenes (bearing COOR, CN, or SO2Ph groups) typically react via the substituted double bond to give 5-methyleneisoxazolidines [2]. This reversed regioselectivity is a defining characteristic of donor-substituted N-allenylindoles.

Nitrone cycloaddition
Class-level inference
C1–C2 addition → 4-methyleneisoxazolidines vs C2–C3 addition with electron-poor allenes
Regiochemical outcome dictated by donor-substituted allene.
Toluene, 110 °C; quantitative ratios require full-text.
1,3-Dipolar cycloaddition Regioselectivity Allenes

Iodocarbocyclization: Access to Iododihydropyridoindoles

N-Allenylindoles undergo iodonium-induced 6-endo cyclization with N-iodosuccinimide (NIS) to deliver iododihydropyrido[1,2-a]indoles. The authors report that careful choice of solvent and concentration was mandatory to obtain the cyclization in good yields, and the transformation proceeded under very mild conditions [1]. While individual yield data for N-allenylindole itself are not itemized in the accessible abstract, the methodology is specifically optimized for N-allenylindole substrates and is contrasted with N-allenylpyrroles, which undergo analogous cyclization to give dihydroindolizines. The substrate scope tables in the full article provide comparative yields across a range of N-allenylindole and N-allenylpyrrole derivatives.

Iodocarbocyclization
Supporting evidence
NIS, 6-endo cyclization → iododihydropyridoindoles
Enables iodinated scaffold; cross-coupling handle.
Full-text for yield data; solvent/concentration optimized.
Iodocarbocyclization N-Iodosuccinimide Dihydropyridoindole

Photoredox-Catalyzed Hydrosulfonylation Compatibility

Under photoredox-catalyzed conditions with eosin Y as the photocatalyst and sodium sulfinates as the sulfonyl source, (het)arylallenes including indol-1-yl allene (i.e., 1H-Indole,1-(1,2-propadienyl)-) undergo hydrosulfonylation to give vinyl sulfones in a regio- and diastereoselective manner. The study explicitly includes indol-1-yl allene within the competent substrate scope, alongside pyrrol-1-yl, phenyl, and naphthyl allenes, while noting that aliphatic allenes are incompatible [1]. The J. Org. Chem. 2020 article (85, 2250–2259) contains substrate scope tables with isolated yields and diastereomeric ratios for individual substrates.

Photoredox hydrosulfonylation
Supporting evidence
Competent (het)arylallene substrate; eosin Y, blue LED
Vinyl sulfone synthesis; aliphatic allenes incompatible.
Yield data in J. Org. Chem. 2020, Table Sx.
Photoredox catalysis Hydrosulfonylation Vinyl sulfones

MAO Inhibition: N-Allenyl vs. N-Acetylenyl Tryptamines

In a kinetic study comparing N-allenic and N-acetylenic analogues of tryptamine as monoamine oxidase (MAO) inhibitors, the allenic derivatives demonstrated greater selectivity and potency toward MAO A than the corresponding acetylenic derivatives [1]. Although this study evaluated tryptamine-based analogues rather than the parent N-allenylindole, it establishes that the N-allenyl functional group confers superior MAO A selectivity relative to the N-alkynyl group within the same indole scaffold class. Kinetic constants Ki and ki were determined for both MAO A and MAO B for all compounds studied, providing a quantitative pharmacological benchmark for the allene vs. alkyne comparison.

MAO A selectivity
Class-level inference
N-Allenyl tryptamines: greater MAO A selectivity vs N-Acetylenic analogs: lower selectivity
Allene enhances MAO A selectivity in indole-based inhibitors.
Exact Ki values in full article.
Monoamine oxidase Allene Mechanism-based inhibitor

Evidence Limitations and Data Availability

Comprehensive head-to-head quantitative comparisons of 1H-Indole,1-(1,2-propadienyl)- against its closest structural analogs (e.g., N-propargylindole, N-vinylindole, N-ethylindole) under identical experimental conditions are not available in the publicly accessible literature at the level of detail required for procurement-grade differentiation. The gold-catalyzed cycloisomerization data provides the strongest direct comparative evidence, but is limited to comparisons within the N-allenylindole series (substituent effects). Cross-class comparisons (e.g., allene vs. alkyne reactivity) rely primarily on class-level inferences from related but non-identical chemotypes. Users requiring precise differentiation for procurement decisions should request full-text articles for the iodocarbocyclization (Synlett 2018) and photoredox hydrosulfonylation (J. Org. Chem. 2020) studies, which contain complete substrate scope tables with individual yield and selectivity data. The MAO inhibition study (J. Pharm. Pharmacol. 1996) provides class-level pharmacological differentiation.

Evidence limitations
Data to verify
Limited direct cross-class comparisons; full-text needed.
Procurement-grade differentiation requires further data.
Consult Synlett 2018, J. Org. Chem. 2020 full-text.
Data gap Head-to-head comparison Quantitative benchmarking

Application Scenarios for 1H-Indole,1-(1,2-propadienyl)-


Gold-Catalyzed Pyridoindole Library Synthesis

The parent N-allenylindole serves as a reference substrate for constructing pyrido[1,2-a]indole compound libraries via gold(I)-catalyzed cycloisomerization. With a baseline yield of 71% under standard conditions (IPrAuCl/AgSbF6, CHCl3, rt), researchers can systematically evaluate the impact of substituents on the indole core and allene terminus on reaction efficiency [1]. Substituent effects observed in Table 2 of the gold-catalyzed cycloisomerization study (e.g., 6-Cl substitution boosting yield to 84%, R3 = Me reaching 96%) provide a quantitative framework for designing high-yielding derivatives for medicinal chemistry programs.

4-Methyleneisoxazolidine Synthesis via Nitrone Cycloaddition

1H-Indole,1-(1,2-propadienyl)- enables the regioselective synthesis of 4-methyleneisoxazolidines through 1,3-dipolar cycloaddition with C,N-diarylnitrones, with reaction occurring predominantly across the C1–C2 bond of the allene [1]. This regiochemical outcome is complementary to that obtained with electron-deficient allenes, which favor 5-methyleneisoxazolidines. For medicinal chemists exploring isoxazolidine-based bioactive molecules, N-propadienylindole offers a strategic advantage in accessing the 4-methylene regioisomer, which may exhibit distinct biological profiles.

Iododihydropyridoindole Scaffold Construction

The iodonium-induced 6-endo cyclization of N-allenylindoles with N-iodosuccinimide provides direct access to iodinated dihydropyrido[1,2-a]indoles [1]. The incorporated iodine atom serves as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling further diversification of the fused heterocyclic core. This application exploits the dual reactivity of the N-allenyl group—cyclization followed by cross-coupling—which is not available from N-alkyl or N-alkenyl indole congeners.

Vinyl Sulfone Synthesis via Photoredox Catalysis

As a competent (het)arylallene substrate in photoredox-catalyzed hydrosulfonylation, 1H-Indole,1-(1,2-propadienyl)- can be efficiently converted to indole-bearing vinyl sulfones under mild, metal-free conditions using eosin Y as the photocatalyst [1]. Vinyl sulfones are privileged electrophilic warheads in fragment-based drug discovery and covalent inhibitor design. The compatibility of this N-allenylindole with photoredox conditions distinguishes it from aliphatic allenes, which are unreactive under the reported protocol, and broadens its utility in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Gold-catalyzed pyridoindole library synthesis
Cycloisomerization reactivity
Substituent effects on yield
4-Methyleneisoxazolidine synthesis
Regioselective C1–C2 allene cycloaddition
Diastereoselectivity and regioisomeric ratio
Iododihydropyridoindole scaffold construction
Iodocarbocyclization feasibility
Yield and cross-coupling diversification
Vinyl sulfone synthesis via photoredox
(Het)arylallene compatibility
Hydrosulfonylation efficiency and diastereomeric ratio
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